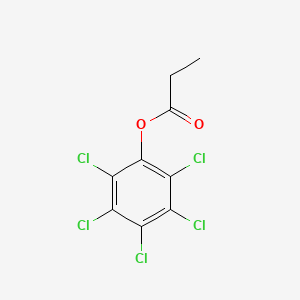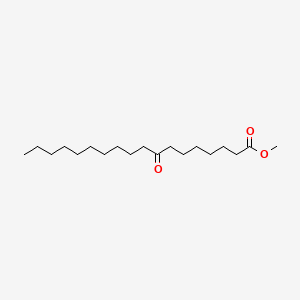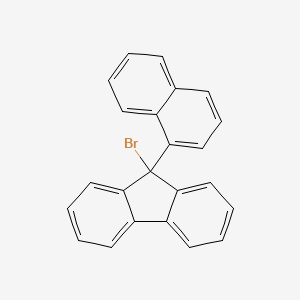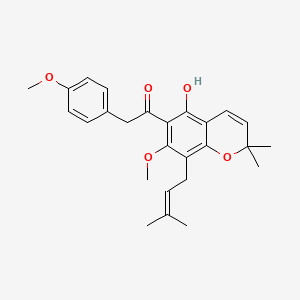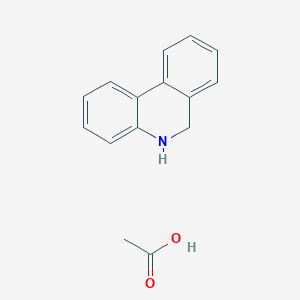
Acetic acid; 5,6-dihydrophenanthridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydrophenanthridine, acetate: is a compound belonging to the class of aza heterocycles, which are known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dihydrophenanthridine, acetate can be achieved through various methods. One notable method involves the palladium-catalyzed intramolecular dehydrogenative coupling of two aryl C-H bonds. This method offers a broad substrate scope and good tolerance of functional groups . Another approach involves the intramolecular addition of aryl amines to N-tethered arynes under mild conditions .
Industrial Production Methods: While specific industrial production methods for 5,6-dihydrophenanthridine, acetate are not extensively documented, the methods mentioned above can be adapted for large-scale synthesis. The palladium-catalyzed method, in particular, is promising for industrial applications due to its efficiency and functional group tolerance .
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Dihydrophenanthridine, acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthridinones.
Reduction: Reduction reactions can convert it to dihydrophenanthridine derivatives.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon or ruthenium complexes.
Substitution: Reagents such as aryl halides and organometallic compounds are commonly used.
Major Products:
Oxidation: Phenanthridinones.
Reduction: Dihydrophenanthridine derivatives.
Substitution: Various substituted phenanthridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5,6-Dihydrophenanthridine, acetate is used as a building block in organic synthesis due to its versatile reactivity and ability to form complex polycyclic structures .
Biology: This compound has shown potential in biological studies, particularly in the development of antibiotics, anti-inflammatory agents, and anticancer drugs .
Medicine: Derivatives of 5,6-dihydrophenanthridine, acetate have been studied for their ability to inhibit the replication of SARS-CoV-2, the virus responsible for COVID-19 .
Industry: In the industrial sector, this compound is used in the synthesis of materials with high charge mobility, making it valuable for the development of electronic devices .
Mecanismo De Acción
The mechanism of action of 5,6-dihydrophenanthridine, acetate involves its interaction with various molecular targets. For instance, its derivatives can interact tightly with the nucleocapsid protein of SARS-CoV-2, inhibiting viral replication . The compound’s biological activities, such as anticancer and anti-inflammatory effects, are attributed to its ability to modulate specific cellular pathways and molecular targets .
Comparación Con Compuestos Similares
Phenanthridine: A parent compound with similar structural features but lacking the dihydro and acetate functionalities.
Phenanthridinone: An oxidized form of 5,6-dihydrophenanthridine, acetate with distinct biological activities.
Dihydrophenanthridine: A reduced form with different reactivity and applications.
Uniqueness: 5,6-Dihydrophenanthridine, acetate stands out due to its unique combination of structural features, which confer a broad range of biological activities and synthetic versatility. Its ability to undergo various chemical reactions and form complex structures makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
5328-29-0 |
|---|---|
Fórmula molecular |
C15H15NO2 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
acetic acid;5,6-dihydrophenanthridine |
InChI |
InChI=1S/C13H11N.C2H4O2/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13;1-2(3)4/h1-8,14H,9H2;1H3,(H,3,4) |
Clave InChI |
UXGYANFAUGVBCK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1C2=CC=CC=C2C3=CC=CC=C3N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


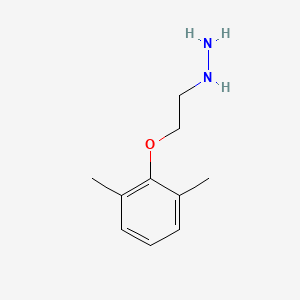
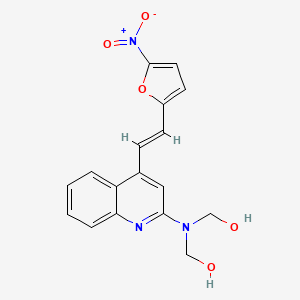
![1-Thiaspiro[2.5]octane](/img/structure/B14743200.png)
![[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea](/img/structure/B14743211.png)
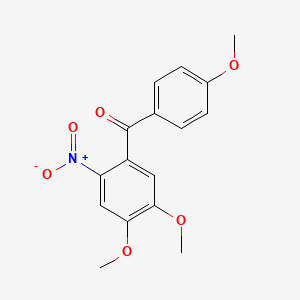
![N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide](/img/structure/B14743231.png)
![2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine](/img/structure/B14743234.png)
![2-([1,1'-Biphenyl]-4-ylmethylene)malonic acid](/img/structure/B14743235.png)
![2-[([1,1'-Biphenyl]-2-yl)sulfanyl]aniline](/img/structure/B14743240.png)
![Pyrrolo[2,3,4-DE][1,6]naphthyridine](/img/structure/B14743243.png)
